molecular formula C14H10INO3 B311708 N-(1,3-benzodioxol-5-yl)-2-iodobenzamide

N-(1,3-benzodioxol-5-yl)-2-iodobenzamide

Cat. No.: B311708
M. Wt: 367.14 g/mol
InChI Key: JOIINCUBXIWYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-iodobenzamide is a synthetic organic compound with the molecular formula C14H10INO3 and a molecular weight of 391.14 g/mol . This benzamide derivative features a 1,3-benzodioxole (piperonyl) ring system linked to a 2-iodobenzamide group. As a building block in medicinal chemistry, its structure offers potential for further chemical modification, making it valuable for developing novel pharmacological tools. The presence of the iodine atom on the benzamide ring makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are crucial in creating more complex molecules for biological testing. Researchers may explore its use as a key precursor in synthesizing compound libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C14H10INO3

Molecular Weight

367.14 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-iodobenzamide

InChI

InChI=1S/C14H10INO3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17)

InChI Key

JOIINCUBXIWYHL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3I

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares N-(1,3-benzodioxol-5-yl)-2-iodobenzamide with similar benzodioxolyl benzamides:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) XLogP3*
Target compound 2-Iodo C₁₄H₁₀INO₃ 367.14 204–206 ~3.1†
N-(1,3-BZD‡)-3-nitro 3-Nitro C₁₄H₁₀N₂O₅ 286.24 2.4
N-(1,3-BZD)-2-Cl-5-nitro 2-Chloro-5-nitro C₁₄H₉ClN₂O₅ 320.68
N-(1,3-BZD)-hexanamide Hexanamide C₁₃H₁₆NO₃ 235.27

*XLogP3: Calculated partition coefficient (lipophilicity).
†Estimated using substituent contributions (iodine: +2.0; nitro: +0.3).
‡BZD: Benzodioxol-5-yl.

Key Observations:

  • Iodine vs.
  • Melting Points: The target compound’s high melting point (204–206°C) reflects strong intermolecular forces, likely due to halogen bonding from iodine . Nitro and chloro analogs may exhibit lower melting points due to weaker interactions.

Spectroscopic and Structural Analysis

  • IR Spectroscopy: The target compound’s amide C=O stretch (1650 cm⁻¹) aligns with benzamide derivatives . Nitro-containing analogs show additional NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .

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